![molecular formula C19H12ClN3 B2617097 1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 730950-23-9](/img/structure/B2617097.png)
1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a chemical compound with the linear formula C32H30ClN5 . It is part of a class of compounds known as benzimidazoles, which are of wide interest due to their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile”, often involves condensation reactions of 1H-benzimidazol-2-amine with p-chloro or bromobenzaldehyde and malononitrile .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” includes a benzimidazole ring, which is a key structural element in many biologically active substances .Chemical Reactions Analysis
Benzimidazole derivatives, including “1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile”, are often synthesized using various protocols involving condensation, cyclization, metal-free conditions, solvent-free conditions, and using nanocatalysts .Wissenschaftliche Forschungsanwendungen
- Pyrido[1,2-a]benzimidazoles exhibit antiviral potential. For instance, Triazavirin , a derivative of this class, has demonstrated efficacy against influenza viruses, ARVI, and tick-borne encephalitis .
- Another compound, 5-methyl-6-nitro-7-oxo-4,7-dihydro [1,2,4]triazolo [1,5-a]pyrimidine , is currently undergoing clinical trials for antiviral use .
- Researchers have explored benzimidazole derivatives as PARP inhibitors . These compounds play a crucial role in cancer therapy by targeting poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair .
- Specific benzimidazole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide , have shown anti-inflammatory and analgesic activities .
- Benzimidazole-based compounds have been investigated for their anticancer properties . Their structural similarity to nucleic acid bases makes them intriguing candidates for cancer therapy .
- Some pyrido[1,2-a]benzimidazole derivatives serve as biological imaging agents . Researchers explore their use in visualizing specific cellular processes or disease markers .
- The benzimidazole scaffold is valuable as a synthetic building block . It can be modified to create diverse compounds with various biological activities .
Antiviral Activity
PARP Inhibition
Anti-Inflammatory and Analgesic Properties
Anticancer Potential
Biological Imaging Agents
Synthetic Building Blocks
Wirkmechanismus
While the specific mechanism of action for “1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” is not mentioned in the sources, benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-tubercular, anti-HIV, anti-diabetic, anti-oxidant, anticancer, anti-inflammatory, analgesic antileishmanial, and antihistaminic agents .
Zukünftige Richtungen
The future directions for research on “1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile” and similar compounds likely involve further exploration of their biological activities and potential therapeutic applications . The development of more efficient and green synthetic processes for these compounds is also a key area of interest .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3/c1-12-10-18(13-6-8-14(20)9-7-13)23-17-5-3-2-4-16(17)22-19(23)15(12)11-21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJFXCABBFHPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.